molecular formula C13H18N2OS2 B2619337 N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide CAS No. 1385380-87-9

N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide

Cat. No.: B2619337
CAS No.: 1385380-87-9
M. Wt: 282.42
InChI Key: IBEAFUUJZMCFGZ-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide is a complex organic compound that belongs to the class of monocarboxylic acid amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide typically involves the condensation of 2-thiophen-2-ylsulfanylpropanoic acid with 2-amino-2,3-dimethylbutanenitrile. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkoxides or thiolates can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide involves its interaction with specific molecular targets. The cyano group and thiophene ring play crucial roles in binding to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide
  • 2-Chloro-N-(2-cyano-3-methylbutan-2-yl)acetamide

Uniqueness

N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide stands out due to the presence of the thiophene ring and sulfanyl group, which impart unique chemical properties and potential applications not shared by its analogs. These structural features can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS2/c1-9(2)13(4,8-14)15-12(16)10(3)18-11-6-5-7-17-11/h5-7,9-10H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEAFUUJZMCFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)SC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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